N'-[(E)-naphthalen-1-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
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Overview
Description
N’-[(E)-naphthalen-1-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-[(E)-naphthalen-1-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of naphthalen-1-ylmethylidene with 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide under specific reaction conditions. Common synthetic routes include:
Transition Metal Catalyzed Reactions: Utilizing catalysts such as Cu(OAc)2 to facilitate the formation of N-N bonds.
Reductive Cyclization Reactions: Employing reductive agents to cyclize the intermediate compounds.
Solvent-Free Conditions: Conducting reactions without solvents to minimize byproducts and improve yields.
Chemical Reactions Analysis
N’-[(E)-naphthalen-1-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
N’-[(E)-naphthalen-1-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-naphthalen-1-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . It also interacts with inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
N’-[(E)-naphthalen-1-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can be compared with other indazole derivatives such as:
Niraparib: An anticancer drug used for treating ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.
These compounds share similar structural motifs but differ in their specific biological activities and applications, highlighting the uniqueness of N’-[(E)-naphthalen-1-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide .
Properties
Molecular Formula |
C23H18N4O |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C23H18N4O/c28-23(27-24-14-17-9-5-8-15-6-1-3-10-18(15)17)22-20-13-12-16-7-2-4-11-19(16)21(20)25-26-22/h1-11,14H,12-13H2,(H,25,26)(H,27,28)/b24-14+ |
InChI Key |
NESHGFHUWBJMFD-ZVHZXABRSA-N |
Isomeric SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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